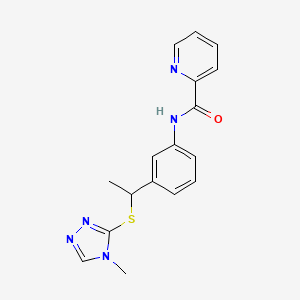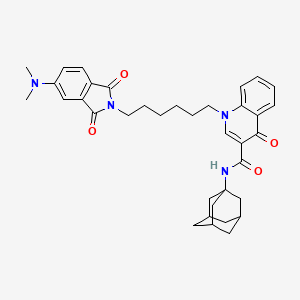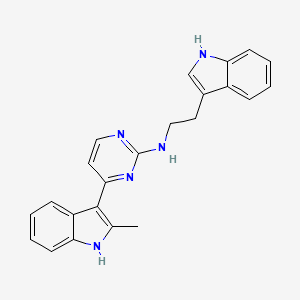
Val-Cit-PAB-MMAF sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Val-Cit-PAB-MMAF sodium is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a peptide linker (Val-Cit-PAB) and a potent tubulin polymerization inhibitor, monomethyl auristatin F (MMAF). This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-MMAF sodium involves multiple steps. The peptide linker Val-Cit-PAB is synthesized first, followed by the conjugation of MMAF. The final product is obtained by combining these components under specific reaction conditions. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and consistency of the final product. The compound is stored under nitrogen at 4°C to maintain its stability .
化学反应分析
Types of Reactions
Val-Cit-PAB-MMAF sodium undergoes various chemical reactions, including:
Hydrolysis: The peptide linker can be cleaved by proteases such as cathepsin B.
Substitution: The compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
DMSO: Used as a solvent for dissolving the compound.
Proteases: Enzymes like cathepsin B that cleave the peptide linker.
Major Products
The major products formed from these reactions include the free drug MMAF and the cleaved peptide linker .
科学研究应用
Val-Cit-PAB-MMAF sodium has several scientific research applications, including:
Cancer Therapy: Used in the development of ADCs for targeted cancer therapy.
Drug Delivery Systems: Studied for its potential in improving drug delivery systems by enhancing the specificity and efficacy of therapeutic agents.
Biological Research: Used in research to study the mechanisms of drug action and the role of specific proteins in cancer cell proliferation.
作用机制
Val-Cit-PAB-MMAF sodium exerts its effects through the following mechanism:
Binding to Target Antigen: The ADC binds to a specific antigen on the surface of cancer cells.
Internalization and Cleavage: The ADC is internalized by the cancer cell and transported to the lysosome, where the peptide linker is cleaved by cathepsin B.
Release of MMAF: The cleavage releases MMAF, which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis
相似化合物的比较
Val-Cit-PAB-MMAF sodium is unique compared to other similar compounds due to its specific peptide linker and potent cytotoxic agent. Similar compounds include:
Val-Cit-PAB-MMAE: Another ADC linker that uses monomethyl auristatin E (MMAE) instead of MMAF.
Val-Ala-PABC-MMAF: Uses a different peptide linker (Val-Ala-PABC) but the same cytotoxic agent (MMAF).
This compound stands out due to its specific linker design, which allows for efficient cleavage and release of the cytotoxic agent within cancer cells, enhancing its therapeutic efficacy .
属性
分子式 |
C58H91N10NaO13 |
|---|---|
分子量 |
1159.4 g/mol |
IUPAC 名称 |
sodium;(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C58H92N10O13.Na/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3;/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77);/q;+1/p-1/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+;/m0./s1 |
InChI 键 |
VKWAOGJXVRQDIB-RKJISGKISA-M |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N.[Na+] |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide;hydrochloride](/img/structure/B11932255.png)


![5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol](/img/structure/B11932269.png)



![4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one](/img/structure/B11932286.png)

![(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid](/img/structure/B11932297.png)
![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B11932321.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11932335.png)
